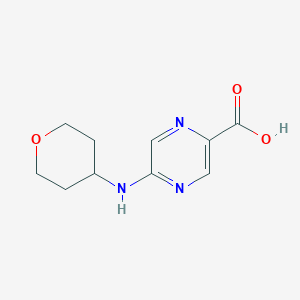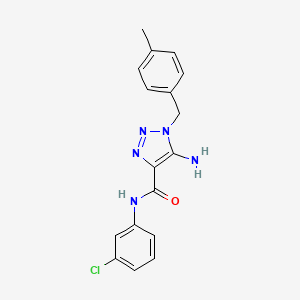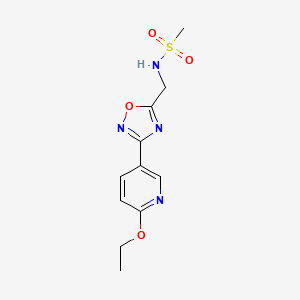
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
5-(Oxan-4-ylamino)pyrazine-2-carboxylic acid is involved in complex synthesis processes and chemical reactions leading to various derivatives with potential applications. For instance, the synthesis of pyrazole derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves reactions with hydrazines, leading to compounds with antibacterial activities (Bildirici, Şener, & Tozlu, 2007). Additionally, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides showcases the versatility of pyrazine derivatives in organic synthesis, with potential implications for electronic and nonlinear optical properties (Ahmad et al., 2021).
Coordination Chemistry and Frameworks
Pyrazine derivatives play a crucial role in coordination chemistry, forming complexes with metals that have unique structural properties. For example, oxidovanadium(IV) complexes with pyrazine derivatives exhibit distinct behaviors in solid states and aqueous solutions, which could have implications for biotransformation and potential medical applications (Koleša-Dobravc et al., 2014).
Biological Applications
Research also extends into the biological applications of pyrazine derivatives. The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. illustrates the potential for producing valuable compounds for antituberculous agents through biotransformation processes (Wieser, Heinzmann, & Kiener, 1997). Additionally, novel 1H-pyrazole derivatives containing an aryl sulfonate moiety demonstrate promising anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of pyrazine derivatives (Kendre et al., 2013).
Material Science and Film Formation
In material science, amphiphilic compounds with a pyrazine nucleus have shown capabilities for forming monolayers and Langmuir–Blodgett films, suggesting applications in nanotechnology and materials engineering (Takehara et al., 1989).
Crystallography and Polymorphism
The study of pyrazinic acid's monoclinic polymorph provides insights into the crystalline structures of pyrazine derivatives, which could have implications for the development of new materials and the understanding of molecular interactions (Shi, Wu, & Xing, 2006).
Safety and Hazards
The safety data sheet for a similar compound, Pyrazine-2-carboxylic acid, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested . If contact occurs, the affected area should be rinsed immediately with plenty of water . If inhaled, the individual should be moved to fresh air . In case of ingestion, vomiting should not be induced, and medical attention should be sought .
Properties
IUPAC Name |
5-(oxan-4-ylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-10(15)8-5-12-9(6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKBZWMJATYFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)
![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)


![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B2526368.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)


